molecular formula C18H25N2O4P B2965779 (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate CAS No. 1391545-11-1

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

Cat. No. B2965779
M. Wt: 364.382
InChI Key: FKIIOUUHSLXULC-ROUUACIJSA-N
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Description

This compound is a chiral phosphine with two 3,5-dimethylphenyl groups attached to each nitrogen atom of a 1,2-ethylenediamine . Chiral phosphines are often used as ligands in asymmetric catalysis.


Molecular Structure Analysis

The compound has two chiral centers, which are the two carbon atoms of the ethylenediamine moiety . Each of these carbons is attached to a 3,5-dimethylphenyl group, a hydrogen atom, a nitrogen atom, and a phosphorus atom .


Chemical Reactions Analysis

As a phosphine, this compound can act as a ligand and coordinate to metal centers. The specific reactions it can participate in would depend on the other reactants and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a phosphine, it would likely be sensitive to air and moisture .

Scientific Research Applications

Coordination Chemistry and Molecular Structures

  • Hydrogen-Bonded Assemblies : Research on alkylsulphate salts of bis-phenols, which share structural motifs with (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate, reveals the formation of hydrogen-bonded assemblies through O–H⋯O and N–H⋯O interactions. These studies underline the importance of such compounds in understanding the self-assembly processes and hydrogen bonding in molecular structures (Sarma & Baruah, 2008).

Synthesis and Catalysis

  • Immunoglobulin G Cross-Linking : The synthesis of bivalent affinity labels for the cross-linking of immunoglobulin G demonstrates the applicability of structurally related compounds in biochemistry for producing covalently cross-linked materials. Such processes have implications for developing sensitive probes for immune effector functions (Segal & Hurwitz, 1976).

Materials Science and Flame Retardancy

  • Organophosphate Esters Exposure : Studies on the exposure to organophosphate esters (OPEs), which are structurally related to the compound , highlight concerns regarding their use due to suspected health risks. Such research is pivotal in environmental science and public health, contributing to understanding exposure risks and paving the way for safer alternatives (He et al., 2018).

Environmental Implications

  • Hydrolysis Studies : Research into the hydrolysis of esters, including phosphate esters, provides insight into the degradation mechanisms and environmental fate of such compounds. These studies are crucial for assessing the environmental impact and biodegradability of chemical substances (Taylor & Kluger, 1993).

Spectroscopy and Molecular Analysis

  • Vibrational Properties : Investigations into the vibrational properties of the phosphate group through molecular dynamics and density functional theory illuminate the link between structure and spectral characteristics. This research is fundamental in analytical chemistry for developing probes and sensors based on vibrational spectroscopy (Andrushchenko et al., 2015).

Safety And Hazards

Phosphines are generally air-sensitive and can be hazardous. Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDGAFBRVLBNCX-APTPAJQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

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